5-Amino-2-bromo-4-fluorophenol
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Overview
Description
5-Amino-2-bromo-4-fluorophenol is an organic compound with the molecular formula C6H5BrFNO. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted with bromine, fluorine, and hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-bromo-4-fluorophenol typically involves multi-step organic reactions. One common method is the halogenation of 2-fluoro-5-hydroxyaniline, where bromine is introduced into the aromatic ring. This can be achieved through electrophilic aromatic substitution reactions using bromine or bromine-containing reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient bromination. The reaction is typically carried out in a solvent such as acetic acid or dichloromethane, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-bromo-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aniline derivatives .
Scientific Research Applications
5-Amino-2-bromo-4-fluorophenol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs with specific biological activities.
Material Science: It is utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-2-bromo-4-fluorophenol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoroaniline: Similar in structure but lacks the hydroxyl group.
5-Bromo-4-fluoro-2-methylaniline: Contains a methyl group instead of a hydroxyl group.
2-Amino-5-bromo-4-fluorophenol: Another derivative with similar functional groups
Uniqueness
5-Amino-2-bromo-4-fluorophenol is unique due to the presence of both bromine and fluorine atoms along with a hydroxyl group on the aromatic ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
5-amino-2-bromo-4-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWRKNRDHHLEPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Br)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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